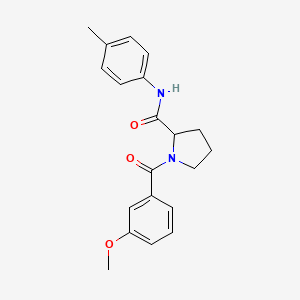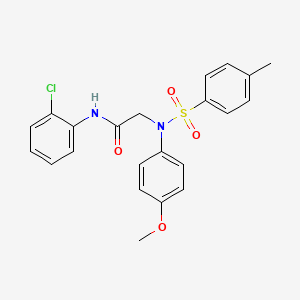![molecular formula C23H21N7OS B5983216 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5983216.png)
6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-1,4-DIHYDROPYRIMIDIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of benzodiazole, quinazoline, and dihydropyrimidinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole and quinazoline intermediates, followed by their coupling with a dihydropyrimidinone derivative. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
化学反応の分析
Types of Reactions
6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-1,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- **6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-1,4-DIHYDROPYRIMIDIN-4-ONE
- 2-[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-1,4-DIHYDROPYRIMIDIN-4-ONE
- 1H-1,3-BENZODIAZOL-2-YLSULFANYL derivatives
Uniqueness
What sets 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-[
特性
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7OS/c1-12-8-13(2)20-16(9-12)14(3)24-21(29-20)30-22-25-15(10-19(31)28-22)11-32-23-26-17-6-4-5-7-18(17)27-23/h4-10H,11H2,1-3H3,(H,26,27)(H2,24,25,28,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTUVVXACAJXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5983137.png)

![ethyl 1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B5983159.png)
![N-{1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-3-FLUOROBENZAMIDE](/img/structure/B5983160.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(azepan-1-yl)propanoate;dihydrochloride](/img/structure/B5983167.png)
![N-methyl-6-oxo-N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5983171.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-methylethyl]-2-thiophenecarboxamide](/img/structure/B5983179.png)
![methyl 4-oxo-4-[(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)amino]butanoate](/img/structure/B5983186.png)
![1-[1-(2-butynoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5983190.png)
![4-[1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperidin-3-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B5983196.png)
![[Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate](/img/structure/B5983208.png)

![N-[3-(2-CHLOROBENZAMIDO)PHENYL]-4-METHYL-3-NITROBENZAMIDE](/img/structure/B5983254.png)
![1-(4-chlorophenyl)-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B5983255.png)
